(Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline
Description
This compound is a thiazole derivative with a Z-configuration, characterized by a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring, a morpholine substituent at the 3-position, and a 4-ethoxyaniline moiety. Its molecular formula is C₂₃H₂₇N₃O₄S, with a molecular weight of 457.55 g/mol.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-30-19-8-6-18(7-9-19)24-23-26(25-11-13-29-14-12-25)20(16-31-23)17-5-10-21(27-2)22(15-17)28-3/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKNUUMNIJQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The morpholine and ethoxy groups balance solubility and bioavailability, making the compound a candidate for oral drug development.
- Structural Optimization : Substituting the 3,4-dimethoxyphenyl group with halogens (e.g., fluorine) could enhance metabolic stability, as observed in fluorinated analogs .
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